Tert-butyl (3,4-dimethoxyphenyl)acetate
Description
Tert-butyl (3,4-dimethoxyphenyl)acetate is an ester derivative featuring a 3,4-dimethoxyphenyl group linked to an acetate backbone, with a tert-butyl ester protecting group. This compound is frequently utilized in organic synthesis as an intermediate for pharmaceuticals and bioactive molecules due to the tert-butyl group’s stability under acidic conditions and ease of deprotection . Its synthesis typically involves alkylation reactions, such as the coupling of tert-butyl bromoacetate with phenolic precursors under basic conditions (e.g., K₂CO₃ in acetone), achieving high yields (up to 100%) . The 3,4-dimethoxyphenyl moiety contributes electron-rich aromatic properties, influencing reactivity in further functionalization steps .
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 2-(3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C14H20O4/c1-14(2,3)18-13(15)9-10-6-7-11(16-4)12(8-10)17-5/h6-8H,9H2,1-5H3 |
InChI Key |
FUHZCTDEMXANRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl (3,4-dimethoxyphenyl)acetate can be compared to structurally related esters, amides, and heterocyclic derivatives (Table 1). Key distinctions include:
| Compound Name | Key Features | Molecular Weight (g/mol) | Synthesis Yield | Applications | References |
|---|---|---|---|---|---|
| This compound | Bulky tert-butyl ester, 3,4-dimethoxyphenyl group | ~322.4 (estimated) | 93–100% | Antimalarial intermediates | |
| Ethyl (3,4-dimethoxyphenyl)aminoacetate | Ethyl ester, amino-oxo substituent | 265.3 | N/A | Pharmaceutical intermediates | |
| Butyl 2-bromo-(3,4-dimethoxyphenyl)acetate | Bromoacetate, butyl ester | ~331.2 | 23–25% | Low-yield byproduct | |
| (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-yl acetate | Unsaturated butenyl chain, acetate group | 250.3 | N/A | Not specified | |
| 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one | Chromenone core, hydroxyl and methyl groups | 314.3 | N/A | Antimicrobial research |
Key Observations :
- Steric Effects : The tert-butyl group enhances steric hindrance, reducing undesired side reactions compared to smaller esters (e.g., ethyl or methyl) .
- Electronic Properties: The 3,4-dimethoxyphenyl group increases electron density, favoring electrophilic aromatic substitution in derivatives like chromenones .
- Synthetic Efficiency : Tert-butyl derivatives exhibit higher yields (93–100%) compared to bromoacetates (23–25%), which suffer from competing side reactions .
Reactivity and Stability
- Deprotection : The tert-butyl ester is stable under acidic conditions but cleaved efficiently with trifluoroacetic acid (TFA), unlike ethyl esters, which require harsher basic conditions .
- Hydrolytic Stability: Ethyl (3,4-dimethoxyphenyl)aminoacetate is prone to hydrolysis due to its electron-withdrawing oxo group, limiting its use in aqueous environments .
- Thermal Stability : Unsaturated derivatives like (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-yl acetate may undergo isomerization or decomposition under prolonged heating .
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